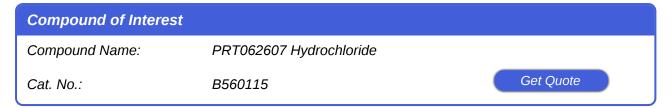


PRT062607 Hydrochloride: A Deep Dive into its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

PRT062607 Hydrochloride, also known as P505-15, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical mediator of signal transduction in various hematopoietic cells and is implicated in inflammatory and autoimmune diseases, as well as certain B-cell malignancies.[3][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data for **PRT062607 Hydrochloride**.

Core Chemical and Physical Properties

PRT062607 Hydrochloride is chemically defined as 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride.[5] Its fundamental properties are summarized in the table below.



Property	Value	Source	
Molecular Formula	C19H24CIN9O	[5][6]	
Molecular Weight	429.91 g/mol	[5][6][7]	
CAS Number	1370261-97-4	[5]	
Appearance	White to off-white solid	[8]	
Purity	Not specified in search results		
Melting Point	Not specified in search results		
Solubility	Soluble in DMSO	[8]	
Storage	Powder: -20°C; In solvent: -80°C	[8]	

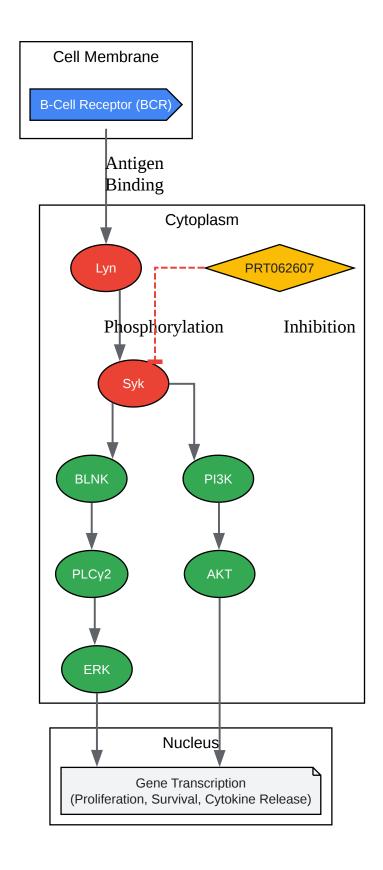
Mechanism of Action: A Selective Syk Inhibitor

PRT062607 is a highly specific and potent inhibitor of Syk, with an IC₅₀ of 1-2 nM.[8][9][10] Its selectivity for Syk is over 80-fold greater than for other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70.[8][11]

Syk plays a crucial role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[3] Upon receptor engagement, Syk is activated and phosphorylates downstream signaling molecules, leading to the activation of multiple pathways, including the PLCy2 and PI3K-AKT-mTOR pathways.[2] This cascade ultimately results in cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[7]

PRT062607 exerts its therapeutic effects by binding to the ATP-binding pocket of Syk, thereby preventing its phosphorylation and activation. This blockade of Syk signaling leads to the inhibition of downstream events.[12]





Click to download full resolution via product page

Diagram 1: PRT062607 Hydrochloride Signaling Pathway Inhibition.



Biological Activity and Efficacy

PRT062607 has demonstrated significant biological activity in a variety of in vitro and in vivo models.

In Vitro Activity

Assay	Cell Type	Endpoint	IC50	Source
Syk Kinase Assay	Purified Syk	Phosphorylation	1-2 nM	[1][8][11]
B-cell Signaling	Human Ramos B-cells	BLNK Phosphorylation	0.178 μΜ	[7]
B-cell Activation	Human Whole Blood	B-cell Antigen Receptor- mediated	0.27 - 0.28 μM	[7][8]
Basophil Degranulation	Human Whole Blood	Fcɛ Receptor 1- mediated	0.15 μΜ	[7][8]
Apoptosis Induction	SU-DHL6 cells	Apoptosis	2 μM (24h)	[12]
Chemokine Secretion	CLL cells	CCL3 and CCL4 secretion	Inhibition observed	[7][11]
Cell Migration	CLL cells	Migration towards CXCL12/13	Inhibition observed	[7][11]

In Vivo Activity



Model	Species	Dosing	Effect	Source
Rheumatoid Arthritis	Rodent	5, 15, 30 mg/kg, b.i.d.	Dose-dependent anti-inflammatory activity	[7]
Ramos Tumor Xenograft	Mouse	10, 15, 20 mg/kg, b.i.d.	Protection from tumor growth	[11][12]
BCR-mediated Splenomegaly	Mouse	Not specified	Prevention of splenomegaly	[1]
Healthy Volunteers	Human	Single and multiple oral doses	Well-tolerated, complete Syk inhibition	[3][4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for key experiments involving PRT062607.

Kinase Inhibition Assay

The inhibitory activity of PRT062607 against Syk kinase is determined using a fluorescent antibody-based assay.

- Enzyme and Substrate Preparation: Purified recombinant Syk enzyme and a suitable substrate (e.g., a tyrosine-containing peptide) are prepared in an appropriate assay buffer.
- Compound Dilution: PRT062607 is serially diluted to create a range of concentrations.
- Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor.
- Detection: After a defined incubation period, the reaction is stopped, and the extent of substrate phosphorylation is measured using a fluorescent antibody specific for the phosphorylated tyrosine. The signal is often detected using Fluorescence Resonance Energy Transfer (FRET).[7]



 Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-flow Cytometry Assay

This assay measures the phosphorylation status of intracellular signaling proteins in response to stimuli and the effect of inhibitors.

- Cell Culture and Stimulation: Human Ramos B-cells are cultured and pre-incubated with varying concentrations of PRT062607 for 30 minutes. The cells are then stimulated with anti-IgM to induce BCR signaling.[7]
- Fixation and Permeabilization: After 15 minutes of stimulation, the cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized to allow antibodies to access intracellular proteins.
- Antibody Staining: The cells are stained with fluorescently labeled antibodies specific for phosphorylated proteins of interest, such as phospho-BLNK (Tyr84), phospho-ERK (Y204), and phospho-AKT (S473).[7][12]
- Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer.
- Data Analysis: The IC₅₀ is determined by quantifying the reduction in the phosphorylation signal at different inhibitor concentrations.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of PRT062607 in a living organism.

- Tumor Cell Implantation: Human non-Hodgkin lymphoma cells (e.g., Ramos) are subcutaneously injected into immunodeficient mice.
- Tumor Growth and Treatment Initiation: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. Treatment with PRT062607 (e.g., 10, 15, or 20 mg/kg, administered orally twice daily) or vehicle control is initiated.[11][12]
- Tumor Monitoring: Tumor volume is measured regularly throughout the study.

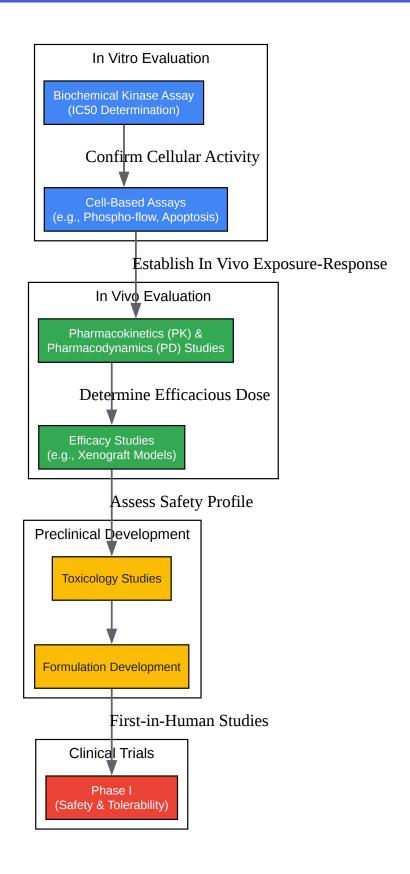
Foundational & Exploratory





- Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.[12]
- Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth rates and final tumor weights between the treated and control groups.





Click to download full resolution via product page

Diagram 2: General Experimental Workflow for PRT062607 Evaluation.



Conclusion

PRT062607 Hydrochloride is a well-characterized, potent, and selective inhibitor of Syk kinase with demonstrated efficacy in preclinical models of B-cell malignancies and inflammatory diseases. Its favorable pharmacokinetic profile and safety in early clinical studies underscore its potential as a therapeutic agent.[3][4] The data and protocols presented in this guide provide a solid foundation for further research and development of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRT062607 Hydrochloride | C19H24ClN9O | CID 56948527 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]



 To cite this document: BenchChem. [PRT062607 Hydrochloride: A Deep Dive into its Chemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560115#prt062607-hydrochloride-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com